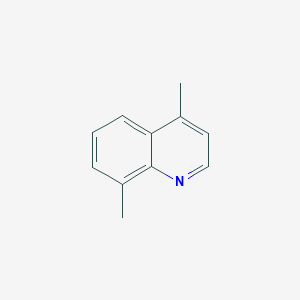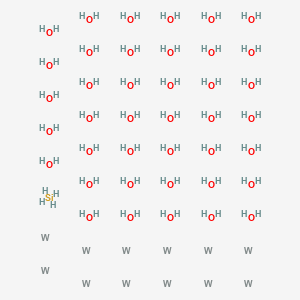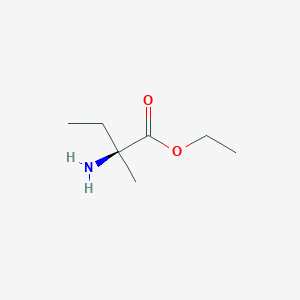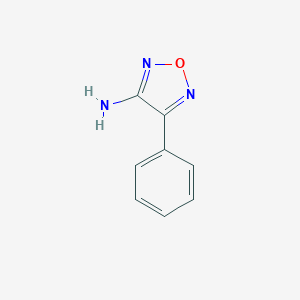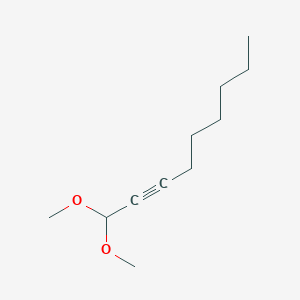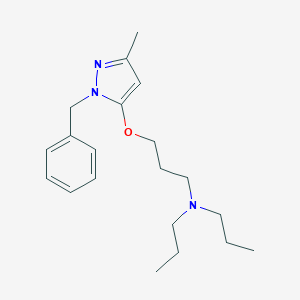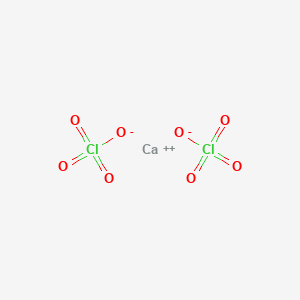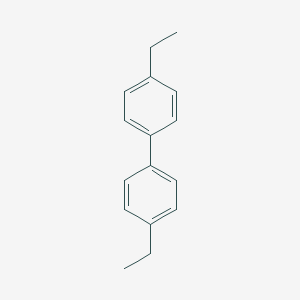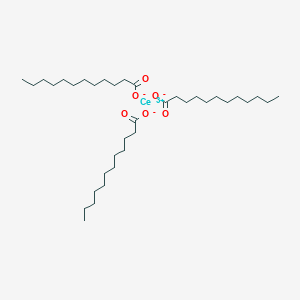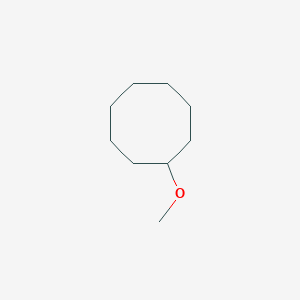
Methoxycyclooctane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methoxycyclooctane is an organic compound with the molecular formula C9H18O It is a derivative of cyclooctane, where a methoxy group (-OCH3) is attached to the cyclooctane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclooctane, methoxy- typically involves the methoxylation of cyclooctane. One common method is the reaction of cyclooctane with methanol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of cyclooctane, methoxy- may involve more efficient catalytic processes to ensure high yield and purity. Catalysts such as sulfuric acid or other strong acids are commonly used to promote the methoxylation reaction. The process is typically carried out in large reactors with precise control over temperature and pressure to optimize the reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Methoxycyclooctane can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form cyclooctane derivatives with different functional groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides (Cl-, Br-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: this compound can be converted to cyclooctanone or cyclooctanoic acid.
Reduction: The compound can be reduced to cyclooctanol.
Substitution: Various substituted cyclooctane derivatives can be formed depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methoxycyclooctane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving membrane permeability and interactions due to its amphiphilic nature.
Industry: Used in the production of specialty chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of cyclooctane, methoxy- involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s reactivity and binding properties. These interactions can influence the compound’s behavior in biological systems and its effectiveness in industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
Cyclooctane: The parent compound without the methoxy group.
Cyclooctanol: A hydroxyl derivative of cyclooctane.
Cyclooctanone: A ketone derivative of cyclooctane.
Uniqueness
Methoxycyclooctane is unique due to the presence of the methoxy group, which imparts different chemical and physical properties compared to its analogs. The methoxy group increases the compound’s polarity and can enhance its solubility in polar solvents. Additionally, the methoxy group can participate in various chemical reactions, making cyclooctane, methoxy- a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
13213-32-6 |
|---|---|
Fórmula molecular |
C9H18O |
Peso molecular |
142.24 g/mol |
Nombre IUPAC |
methoxycyclooctane |
InChI |
InChI=1S/C9H18O/c1-10-9-7-5-3-2-4-6-8-9/h9H,2-8H2,1H3 |
Clave InChI |
FEBQZXLIAIUGGQ-UHFFFAOYSA-N |
SMILES |
COC1CCCCCCC1 |
SMILES canónico |
COC1CCCCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


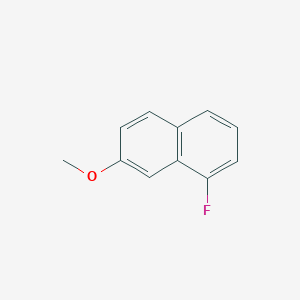
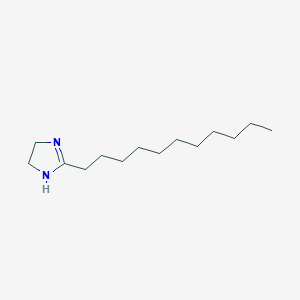


![2,4,10-Trioxa-7-azaundecan-11-oic acid, 7-[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]-3-oxo-, methyl ester](/img/structure/B78478.png)
